Erk5-IN-3

Description

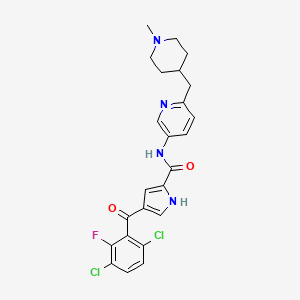

Structure

3D Structure

Properties

Molecular Formula |

C24H23Cl2FN4O2 |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

4-(3,6-dichloro-2-fluorobenzoyl)-N-[6-[(1-methylpiperidin-4-yl)methyl]-3-pyridinyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C24H23Cl2FN4O2/c1-31-8-6-14(7-9-31)10-16-2-3-17(13-28-16)30-24(33)20-11-15(12-29-20)23(32)21-18(25)4-5-19(26)22(21)27/h2-5,11-14,29H,6-10H2,1H3,(H,30,33) |

InChI Key |

BSXWVGKWFWOEKW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CC2=NC=C(C=C2)NC(=O)C3=CC(=CN3)C(=O)C4=C(C=CC(=C4F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Erk5-IN-3 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Erk5-IN-3

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike the more studied ERK1/2 pathway, the ERK5 pathway has unique structural features and downstream effects, making it a subject of significant interest for therapeutic intervention, particularly in oncology and inflammation.[3][4] this compound is a potent and selective small molecule inhibitor developed to probe the function of ERK5. However, its mechanism of action is complex, extending beyond simple catalytic inhibition to include off-target effects and a phenomenon known as paradoxical activation. This document provides a comprehensive technical overview of the ERK5 signaling pathway and the multifaceted mechanism of action of this compound, intended for researchers and drug development professionals.

The ERK5 Signaling Pathway

The ERK5 pathway is a three-tiered kinase cascade that transmits signals from a wide array of extracellular stimuli to the nucleus, regulating fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][3]

2.1 Pathway Activation

The cascade is initiated by various stimuli, including growth factors (EGF, NGF), cytokines, and cellular stressors like osmotic and oxidative stress.[2][5] These signals converge on MAPK Kinase Kinase 2/3 (MEKK2/3), which in turn phosphorylates and activates the dual-specificity MAPK Kinase 5 (MEK5).[6][7] MEK5 is the dedicated upstream activator of ERK5, phosphorylating it on a Threonine-Glutamate-Tyrosine (TEY) motif (specifically T219 and Y221) within the kinase domain.[8]

2.2 ERK5 Structure and Regulation

ERK5 is a large, 816-amino acid protein, approximately twice the size of classical MAPKs.[2] This size accommodates a unique C-terminal region containing a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[6][9] In quiescent cells, an intramolecular interaction between the N-terminal kinase domain and the C-terminal tail maintains ERK5 in an inactive, closed conformation within the cytoplasm.[4] Phosphorylation by MEK5 disrupts this interaction, leading to ERK5 autophosphorylation on its C-terminal tail. This conformational change unmasks the NLS, facilitating the protein's translocation to the nucleus where it can phosphorylate downstream targets and directly co-activate gene transcription.[4][8]

2.3 Downstream Substrates

Once in the nucleus, activated ERK5 phosphorylates a host of substrates to exert its biological effects. Key targets include a variety of transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family, c-Fos, c-Myc, and SAP1, thereby regulating the expression of genes critical for cell cycle progression and survival.[1][5][8]

This compound: Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of ERK5. It was developed from the scaffold of earlier inhibitors like XMD8-92 with the goal of improving kinase selectivity.[8] Its mechanism of action is threefold: direct kinase inhibition, paradoxical transcriptional activation, and off-target effects.

3.1 Direct Kinase Inhibition

This compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of downstream substrates. This is the intended, canonical mechanism of action for a kinase inhibitor.

3.2 Paradoxical Transcriptional Activation

A critical and non-intuitive aspect of many ERK5 inhibitors, including this compound, is the induction of "paradoxical activation." The binding of the inhibitor to the kinase domain, while blocking catalytic activity, induces a conformational change similar to that caused by MEK5 phosphorylation.[8] This allosteric effect disrupts the inhibitory intramolecular association, exposing the NLS and promoting the translocation of the kinase-dead ERK5 protein to the nucleus.[4] Once in the nucleus, the C-terminal TAD is free to interact with the transcriptional machinery and activate gene expression (e.g., of KLF2), independent of its kinase activity.[4][8] This means that while the inhibitor successfully blocks ERK5's phosphorylation-dependent signaling, it can simultaneously enhance its kinase-independent transcriptional functions.

3.3 Off-Target Activity

While designed for improved selectivity, this compound retains activity against other proteins. Notably, it has been shown to inhibit BRD4, a member of the bromodomain and extraterminal (BET) family of proteins involved in reading histone acetylation marks and regulating transcription.[2][8] This off-target activity is a critical confounding factor in cellular studies, as BRD4 inhibition has potent anti-proliferative and anti-inflammatory effects that could be misattributed to ERK5 inhibition.

Quantitative Data

The following tables summarize the known quantitative data for this compound and related compounds.

Table 1: Kinase Selectivity and Off-Target Profile of this compound (and close analogs)

| Target | Assay Type | Value/Result | Citation |

| Primary Target | |||

| ERK5 | Biochemical Inhibition | Potent (specific IC50/Kd not provided in sources) | [2][8] |

| Selectivity Screen | |||

| Kinome Panel (442 kinases) | KINOMEscan | Selectivity Score (S-score): 0.007 | [2][8] |

| Known Kinase Off-Targets | |||

| DCAMKL2 | KINOMEscan | Activity Detected | [2][8] |

| PLK4 | KINOMEscan | Activity Detected | [2][8] |

| LRRK2 | Biochemical Inhibition | 30-fold less active vs. LRRK2 than parent XMD8-92 | [8] |

| Non-Kinase Off-Target | |||

| BRD4 | Biochemical Inhibition | IC50: 200 - 700 nM | [2][8] |

Table 2: Cellular Activity Profile of ERK5 Inhibitors

| Compound | Cell Lines | Assay Type | Result | Citation |

| BAY-885 | SN12C, SNU-449, MFM-223 (ERK5 amplified) | Cell Proliferation | No inhibition of proliferation (>30 µM) | [8][10] |

| BAY-885 | BT-474, SK-BR-3 (constitutively active ERK5) | Cell Proliferation | No inhibition of proliferation | [8] |

| TG02 | Multiple Myeloma | Cell Viability | Dose-dependent decrease | [2][8] |

| ADTL-EI1712 (Dual ERK1/5) | Xenograft Model | Tumor Growth | Inhibition of tumor growth | [2][8] |

Note: The conflicting results in cellular proliferation assays may be explained by the paradoxical activation mechanism, where the loss of kinase activity is compensated for or superseded by the gain of transcriptional activity, or by cell-line specific dependencies.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ERK5 inhibitors.

5.1 In Vitro Biochemical Kinase Assay

-

Objective: To measure the direct inhibitory effect of a compound on ERK5 catalytic activity.

-

Methodology:

-

Recombinant, active ERK5 enzyme is incubated in a kinase buffer.

-

A specific substrate (e.g., Myelin Basic Protein or a synthetic peptide) and ATP (spiked with γ-³²P-ATP) are added.

-

The test compound (this compound) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined time at 30°C and is then stopped.

-

The substrate is separated from the reaction mix (e.g., via phosphocellulose paper binding or SDS-PAGE).

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or autoradiography.

-

IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

5.2 Cellular Western Blot Assay for Pathway Inhibition

-

Objective: To determine if the inhibitor blocks the ERK5 signaling cascade within a cellular context.

-

Methodology:

-

Culture cells (e.g., HeLa or HUVEC) to 70-80% confluency.[11]

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a known ERK5 activator (e.g., EGF or sorbitol) for 15-30 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK5 (pTEY), total ERK5, and a downstream marker like phospho-MEF2C. A loading control (e.g., GAPDH) must also be used.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analyze band densitometry to quantify the reduction in phosphorylation.

-

5.3 Immunofluorescence Assay for Nuclear Translocation

-

Objective: To visualize and quantify the paradoxical nuclear translocation of ERK5 upon inhibitor treatment.

-

Methodology:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound or a vehicle control for 1-4 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).

-

Incubate with a primary antibody specific for total ERK5.

-

Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio across multiple cells to determine the extent of translocation.

-

Conclusion and Future Directions

The mechanism of action of this compound is far more nuanced than that of a simple kinase inhibitor. While it effectively blocks the catalytic function of ERK5, its utility as a chemical probe is complicated by two key factors: the paradoxical activation of ERK5's transcriptional functions and its off-target inhibition of BRD4.[8][12] These findings underscore the necessity of using orthogonal approaches, such as genetic knockdown (siRNA/shRNA) or degradation (PROTACs), to validate phenotypes and deconvolve the distinct roles of ERK5's kinase and transcriptional activities.[3][4] For drug development professionals, this complexity suggests that targeting the ERK5 kinase domain alone may yield unexpected or even counterproductive results, and future strategies might explore allosteric inhibitors that do not induce the active conformation or agents that disrupt the MEK5-ERK5 interaction.

References

- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 4. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research - Institut Pasteur [research.pasteur.fr]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the ERK5 Inhibitor XMD8-92

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent ERK5 inhibitor, XMD8-92. Due to the limited public information available for a compound specifically named "Erk5-IN-3," this document focuses on XMD8-92, a well-characterized and widely used inhibitor of ERK5, as a representative compound for in-depth analysis.

Discovery and Rationale

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention.

The discovery of XMD8-92 stemmed from a structure-activity relationship (SAR)-guided optimization of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, which was identified as a novel inhibitor of ERK5.[3] This effort led to the development of XMD8-92 as a potent and selective inhibitor of ERK5.[4]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for XMD8-92 is not publicly available in the reviewed literature, the general approach involves the construction of the core pyrimido[4,5-b][3][5]benzodiazepine ring system. Synthetic strategies for similar heterocyclic structures often involve intramolecular cyclization reactions. For instance, one reported method for a related 4-chloro-pyrimido[4,5-b][3][5]benzodiazepine core involves an intramolecular Friedel-Crafts cyclization of a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine with a carboxylic acid derivative.[6][7] Subsequent nucleophilic substitution reactions can then be employed to introduce further diversity at various positions on the core structure.[6]

The chemical structure of XMD8-92 is 2-[[2-Ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,11-dihydro-5,11-dimethyl-6H-pyrimido[4,5-b][3][5]benzodiazepin-6-one.[8] The synthesis would likely culminate in the coupling of the substituted aniline moiety to the 2-position of the pyrimido[4,5-b][3][5]benzodiazepin-6-one core.

Mechanism of Action

XMD8-92 is an ATP-competitive inhibitor of the ERK5 kinase domain.[9] It binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of its downstream substrates.[4] Notably, XMD8-92 has also been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), an epigenetic reader, which contributes to its biological activity profile.[5][7][10]

Quantitative Biological Data

The biological activity of XMD8-92 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Target | Assay Type | Value | Reference |

| ERK5 (BMK1) | Dissociation Constant (Kd) | 80 nM | [5][10] |

| BRD4 | Dissociation Constant (Kd) | 170 nM / 190 nM | [5][8][10] |

| DCAMKL2 | Dissociation Constant (Kd) | 190 nM | [8] |

| PLK4 | Dissociation Constant (Kd) | 600 nM | [8] |

| TNK1 | Dissociation Constant (Kd) | 890 nM | [8] |

| ERK5 | Cellular IC50 (EGF-induced activation) | 240 nM | [11] |

| ERK5 | Cellular IC50 (KiNativ profiling in HeLa cells) | 1.5 µM | [4] |

| TNK1 | Cellular IC50 (KiNativ profiling in HeLa cells) | 10 µM | [4] |

| ACK1 (TNK2) | Cellular IC50 (KiNativ profiling in HeLa cells) | 18 µM | [4] |

Table 1: Biochemical and Cellular Potency of XMD8-92

| Cell Line | Assay | Endpoint | Result | Reference |

| HeLa, A549 | Western Blot | p21 expression | Significantly induced | [12] |

| HMEC, various cancer cells | Proliferation Assay | Inhibition of proliferation | Effective inhibition (0-5 µM) | [12] |

| AsPC-1 (pancreatic cancer) | Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | [13] |

| Kasumi-1, HL-60 (AML) | Apoptosis Assay | Increased apoptosis | Observed | [14] |

| Human or syngeneic mouse tumors | In vivo xenograft | Tumor growth inhibition | Significant inhibition (50 mg/kg i.p.) | [5][10] |

Table 2: Cellular and In Vivo Activity of XMD8-92

Experimental Protocols

Biochemical Assays

5.1.1. ERK5 Kinase Activity Assay (Radiometric)

This protocol is a general method for determining kinase activity and can be adapted for ERK5.

-

Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the substrate peptide, and recombinant ERK5 enzyme.

-

Add serial dilutions of XMD8-92 or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

5.1.2. BRD4 Binding Assay (AlphaScreen)

This protocol describes a common method for assessing the binding of inhibitors to bromodomains.[5][12]

-

Principle: A bead-based proximity assay where binding of a biotinylated ligand to a His-tagged BRD4 brings streptavidin-coated donor beads and nickel-chelate acceptor beads into close proximity, generating a luminescent signal.[5] Inhibitors that disrupt this interaction cause a decrease in the signal.

-

Materials:

-

His-tagged recombinant BRD4 bromodomain (BD1 or BD2)

-

Biotinylated histone H4 peptide (acetylated) or a biotinylated small molecule ligand (e.g., Bio-JQ1)[5]

-

Streptavidin-coated donor beads (PerkinElmer)

-

Nickel chelate (Ni-NTA) acceptor beads (PerkinElmer)[3]

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS)[9]

-

XMD8-92 (or other inhibitors)

-

384-well microplates

-

AlphaScreen-capable plate reader

-

-

Procedure:

-

Add assay buffer containing the His-tagged BRD4 protein to the wells of a 384-well plate.

-

Add serial dilutions of XMD8-92 or vehicle (DMSO).

-

Add the biotinylated ligand.

-

Incubate at room temperature to allow for binding equilibration.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Cellular Assays

5.2.1. MEF2C Reporter Assay for ERK5 Activity

This assay measures the transcriptional activity of MEF2C, a downstream target of ERK5.[14]

-

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of MEF2 binding elements, an expression vector for MEF2C, and expression vectors for ERK5 and a constitutively active upstream kinase (MEK5DD) to drive the pathway. Inhibition of ERK5 activity by a compound like XMD8-92 results in a decrease in luciferase expression.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Reporter plasmid (e.g., pG5E1bLUC with MEF2 binding sites)

-

Expression vector for MEF2C (e.g., GAL4-MEF2C)[8]

-

Expression vector for HA-tagged ERK5[8]

-

Expression vector for constitutively active MEK5 (MEK5DD)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

XMD8-92 (or other inhibitors)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the reporter and expression plasmids.

-

After transfection, treat the cells with serial dilutions of XMD8-92 or vehicle (DMSO).

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of MEF2C-driven transcription and determine the IC50 value.

-

5.2.2. Western Blot for Downstream Target Phosphorylation

This method assesses the phosphorylation status of ERK5 downstream targets.

-

Principle: Cells are treated with an agonist to stimulate the ERK5 pathway in the presence or absence of an inhibitor. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated forms of downstream proteins.

-

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Agonist (e.g., EGF, serum)

-

XMD8-92 (or other inhibitors)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-ERK5, anti-ERK5, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and grow to confluence.

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with serial dilutions of XMD8-92 or vehicle (DMSO).

-

Stimulate the cells with an agonist for a short period.

-

Lyse the cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

ERK5 Signaling Pathway

Caption: Simplified ERK5 signaling pathway and the point of inhibition by XMD8-92.

Kinase Inhibitor Screening Workflow

Caption: General workflow for the discovery and validation of a kinase inhibitor.

MEF2C Reporter Assay Workflow

Caption: Step-by-step workflow for the MEF2C luciferase reporter assay.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. mdpi.com [mdpi.com]

- 15. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Small Molecule ERK5 Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Erk5-IN-3". This guide, therefore, focuses on the biological activity of well-characterized, representative small molecule inhibitors of Extracellular signal-regulated kinase 5 (ERK5) to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The data and methodologies presented are based on publicly accessible research on compounds such as AX-15836, BIX02189, and XMD8-92.

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain, allowing it to directly regulate gene expression.[2][3] The ERK5 pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][4]

Quantitative Data on ERK5 Inhibitor Activity

The inhibitory potency of small molecules targeting ERK5 and its upstream activator MEK5 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported in vitro and cellular activities for several representative ERK5 pathway inhibitors.

Table 1: In Vitro Biochemical Activity of Selected ERK5 Pathway Inhibitors

| Compound | Target | IC50 | Assay Type |

| AX-15836 | ERK5 | 8 nM[5][6][7] | Biochemical Kinase Assay |

| BIX02189 | MEK5 | 1.5 nM[7][8] | Biochemical Kinase Assay |

| ERK5 | 59 nM[7][8][9] | Biochemical Kinase Assay | |

| XMD8-92 | ERK5 | Kd = 80 nM[10] | Binding Assay |

| ERK5-IN-1 | ERK5 | 162 nM[7] | Biochemical Kinase Assay |

| ERK5-IN-2 | ERK5 | 0.82 µM[10] | Biochemical Kinase Assay |

| BAY885 | ERK5 | 35 nM[10] | Biochemical Kinase Assay |

| BIX02188 | MEK5 | 4.3 nM[10] | Biochemical Kinase Assay |

| ERK5 | 810 nM[9][10] | Biochemical Kinase Assay |

Kd (dissociation constant) is a measure of binding affinity.

Table 2: Cellular Activity of Selected ERK5 Inhibitors

| Compound | Cell Line | Cellular Effect Measured | IC50 / EC50 |

| AX-15836 | Various (PBMCs, endothelial, oncogenic) | Intracellular ERK5 Inhibition | 4–9 nM[11] |

| AX-15836 | HUVEC, HeLa | Cytokine Suppression (IL-6, IL-8) | >10 µM[5][11] |

| ERK5-IN-4 | HEK293 | Full-length ERK5 Inhibition | 77 nM[10] |

| HEK293 | Truncated ERK5 (ΔTAD) Inhibition | 300 nM[10] | |

| ERK5-IN-5 | A549 | Anti-proliferative Activity | 6.23 µg/mL[10] |

| ADTL-EI1712 | - | ERK1 Inhibition | 40 nM[4] |

| - | ERK5 Inhibition | 65 nM[4] |

Signaling Pathways and Mechanism of Action

The canonical ERK5 signaling pathway is a three-tiered kinase cascade.[2] It is initiated by various extracellular stimuli that activate MAP3Ks (MEKK2/3).[2] These kinases then phosphorylate and activate the dual-specificity kinase MEK5.[9] Activated MEK5, in turn, phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5.[2][4] This phosphorylation activates the kinase domain of ERK5, leading to autophosphorylation of its C-terminal domain, which facilitates its translocation to the nucleus.[2] In the nucleus, ERK5 can phosphorylate and activate several transcription factors, most notably members of the Myocyte Enhancer Factor 2 (MEF2) family, to regulate gene expression.[2][3]

Small molecule inhibitors of ERK5, such as AX-15836, typically function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of downstream substrates.[1]

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

In-Depth Technical Guide: The Structure-Activity Relationship of Erk5-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Erk5-IN-3, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document details the core molecular scaffold, key chemical modifications influencing potency and selectivity, and the experimental methodologies used for its characterization.

Introduction to ERK5 and its Inhibition

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, most notably in cancer, where it can contribute to tumor growth, angiogenesis, and metastasis.[3] This has made ERK5 an attractive target for the development of novel therapeutic agents. This compound has emerged as a significant chemical probe for studying the biological functions of ERK5 and as a lead compound for drug discovery.

Core Scaffold and Structural Features of this compound

This compound, also identified as compound 33j in some literature, is a potent inhibitor with a reported IC50 of 6 nM against ERK5.[2] Its chemical structure is 4-((9-Cyclopentyl-5,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][3]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. The core of this compound is a pyrimido[4,5-b][1][3]diazepine scaffold, which has been a fertile ground for the development of various kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships for this compound and its analogs based on available data. Modifications around the pyrimido[4,5-b][1][3]diazepine core have been explored to optimize potency against ERK5 and selectivity over other kinases.

| Compound ID | R1 (at N9) | R2 (at C5) | R3 (at C8) | Linker & R4 Group | ERK5 IC50 (nM) | HeLa Cell IC50 (nM) |

| This compound (33j) | Cyclopentyl | Methyl | Methyl | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | 6 | 31 |

| Analog A | Cyclopentyl | Isopropyl | H | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | - | - |

| Analog B | Cyclohexyl | Methyl | Methyl | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | - | - |

| Analog C | Cyclopentyl | Methyl | Methyl | 3-methoxy-N-(piperidin-4-yl)benzamide | - | - |

Data for analogs A, B, and C are representative of typical modifications explored in this chemical series, though specific quantitative data for these exact structures are not publicly available in the form of a comprehensive SAR table in a peer-reviewed article. The data for this compound is from a commercially available source.[2]

Key SAR Insights:

-

N9-Substitution: The cyclopentyl group at the N9 position appears to be crucial for high potency.

-

C5 and C8-Substitution: The dimethyl substitution at the C5 and C8 positions contributes to the overall activity.

-

Solvent-Front Moiety: The N-(1-methylpiperidin-4-yl)benzamide group, which is directed towards the solvent-exposed region of the ATP-binding pocket, plays a significant role in both potency and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for the key assays used in the characterization of this compound.

Biochemical Kinase Assay (LanthaScreen™ TR-FRET Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ERK5.

Materials:

-

Recombinant human ERK5 enzyme

-

LanthaScreen™ Tb-anti-pERK5 antibody

-

Fluorescein-labeled ERK5 substrate (e.g., GFP-c-Jun)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Enzyme and Substrate Preparation: Prepare a solution of ERK5 enzyme and fluorescein-labeled substrate in kinase buffer.

-

Reaction Initiation: Add the enzyme/substrate mixture to the wells of the microplate.

-

ATP Addition: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ERK5.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Add a solution of EDTA to stop the reaction, followed by the addition of the Tb-labeled antibody.

-

Signal Reading: After a further incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

-

Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferation Assay (HeLa Cells)

This assay determines the effect of a compound on the proliferation of a cancer cell line.

Materials:

-

HeLa human cervical cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Reading: After a short incubation, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the percent viability versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ERK5 Signaling Pathway

The following diagram illustrates the canonical ERK5 signaling cascade, from upstream activators to downstream transcriptional targets.

Caption: The ERK5 signaling pathway is a three-tiered kinase cascade.

Kinase Assay Experimental Workflow

The following diagram outlines the major steps in a typical in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship of the Structure-Activity Study

This diagram illustrates the iterative process of a typical medicinal chemistry program for developing a kinase inhibitor.

Caption: The iterative cycle of a structure-activity relationship study.

Conclusion

This compound is a highly potent and selective inhibitor of ERK5, characterized by its pyrimido[4,5-b][1][3]diazepine core. The structure-activity relationship studies, though not fully published in a comprehensive format, indicate that specific substitutions at the N9, C5, and C8 positions, along with the nature of the solvent-exposed moiety, are critical for its inhibitory activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other ERK5 inhibitors. Further research to elucidate the complete SAR profile and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Target Profile and Selectivity of the ERK5 Inhibitor XMD8-92

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and selectivity of XMD8-92, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). Given the prevalence of XMD8-92 in the scientific literature as a key tool compound for studying ERK5 signaling, this document will serve as a detailed resource for researchers in oncology, immunology, and cell biology.

Introduction to ERK5 and the Rationale for Inhibition

Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in transducing extracellular signals into cellular responses.[1] The ERK5 signaling cascade is involved in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.

The ERK5 pathway is typically activated by a range of growth factors and cellular stresses. This activation occurs through a three-tiered kinase cascade, culminating in the phosphorylation of ERK5 by its upstream kinase, MEK5. Activated ERK5 then translocates to the nucleus, where it phosphorylates various downstream substrates, including the MEF2 family of transcription factors, leading to changes in gene expression.

XMD8-92 was developed as a small molecule inhibitor to probe the therapeutic potential of targeting the ERK5 pathway. Its characterization has provided valuable insights into the biological functions of ERK5 and the consequences of its inhibition.

Target Profile and Potency of XMD8-92

XMD8-92 is a potent, ATP-competitive inhibitor of ERK5. Its primary target and associated potency are summarized in the table below.

| Target | Assay Type | Potency (Kd) | Reference |

| ERK5 (BMK1) | ATP-binding displacement | 80 nM | [2] |

Kd: Dissociation constant, a measure of binding affinity.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can confound experimental results and lead to toxicity. XMD8-92 has been profiled against a large panel of kinases to determine its selectivity. While it is highly potent against ERK5, it does exhibit activity against a few other kinases, as well as the non-kinase bromodomain-containing protein 4 (BRD4).

Table 1: Selectivity Profile of XMD8-92

| Target | Potency (Kd) | Reference |

| ERK5 (BMK1) | 80 nM | [2] |

| BRD4(1) | 170 nM | [2] |

| DCAMKL2 | 190 nM | |

| PLK4 | 600 nM | |

| TNK1 | 890 nM |

Table 2: Cellular IC50 Values for XMD8-92

| Target | Cellular IC50 | Reference |

| ERK5 (BMK1) | 1.5 µM | [1] |

| TNK1 | 10 µM | [1] |

| ACK1 (TNK2) | 18 µM | [1] |

IC50: Half-maximal inhibitory concentration, a measure of the inhibitor's functional strength in a cellular context.

The data indicates that while XMD8-92 is a potent ERK5 inhibitor, its dual activity against BRD4 should be considered when interpreting cellular data. At higher concentrations, effects on other kinases such as DCAMKL2, PLK4, and TNK1 may also be observed.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the context of XMD8-92's action, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of XMD8-92.

This protocol describes a method to determine the IC50 of XMD8-92 against ERK5 in a cell-free system.

Objective: To quantify the direct inhibitory effect of XMD8-92 on the enzymatic activity of recombinant ERK5.

Materials:

-

Recombinant human ERK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ATP solution

-

XMD8-92 stock solution in DMSO

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)

Procedure:

-

Compound Preparation: Prepare a serial dilution of XMD8-92 in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

XMD8-92 or vehicle (DMSO) control

-

Recombinant ERK5 enzyme

-

Substrate (MBP)

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just cold ATP (for ADP-Glo™ assay) to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

This protocol describes how to assess the effect of XMD8-92 on the phosphorylation of ERK5 in a cellular context.

Objective: To determine if XMD8-92 can inhibit the activation of endogenous ERK5 in cells stimulated with a growth factor.

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Epidermal Growth Factor (EGF) or other appropriate stimulus

-

XMD8-92 stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of XMD8-92 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Re-probing for Total ERK5:

-

Strip the membrane of the phospho-ERK5 antibodies using a stripping buffer.

-

Re-block the membrane and probe with the anti-total-ERK5 antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK5 signal to the total-ERK5 signal for each sample.

This protocol describes a method to measure the effect of XMD8-92 on the transcriptional activity of MEF2C, a downstream effector of ERK5.[3]

Objective: To assess the functional consequence of ERK5 inhibition on its ability to regulate gene expression.

Materials:

-

HEK293T or a similar easily transfectable cell line

-

Expression plasmids for ERK5 and a constitutively active MEK5 (MEK5-DD)

-

A reporter plasmid containing a luciferase gene driven by a promoter with MEF2 binding sites (e.g., pGL3-MEF2-Luc)

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

XMD8-92 stock solution in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the cells with the ERK5, MEK5-DD, MEF2-Luc, and Renilla luciferase plasmids. The MEK5-DD plasmid ensures constitutive activation of the ERK5 pathway.

-

-

Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with a range of concentrations of XMD8-92 or vehicle (DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity.

-

Measure the Renilla luciferase activity in the same well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for the inhibition of MEF2C-dependent transcription.

-

Summary and Conclusion

XMD8-92 is a valuable chemical probe for studying the ERK5 signaling pathway. It exhibits high potency for ERK5 with a Kd of 80 nM. However, its off-target activities, particularly against BRD4, necessitate careful experimental design and interpretation of results. The provided protocols offer a robust framework for researchers to investigate the effects of XMD8-92 and other potential ERK5 inhibitors in both biochemical and cellular contexts. This technical guide serves as a foundational resource for professionals engaged in the exploration of the ERK5 pathway and the development of novel therapeutics targeting this important kinase.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ERK5 Signaling Pathway

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family.[1][2] While sharing some structural similarities with the classical ERK1/2 kinases, ERK5 possesses distinct structural features, activation mechanisms, and downstream functions that set it apart.[1][3][4] Initially identified as a key regulator of cellular responses to growth factors and stress stimuli, the MEK5/ERK5 pathway has emerged as a critical signaling module in a multitude of physiological and pathological processes.[5][6][7] Its roles in cardiovascular development, endothelial integrity, and neuronal survival are well-documented.[4][5][8][9] More recently, the ERK5 pathway has garnered significant attention in oncology, where it is implicated in nearly all hallmarks of cancer, including sustained proliferation, evasion of growth suppressors, invasion, metastasis, and resistance to therapy.[2][10][11]

This guide provides a comprehensive technical overview of the ERK5 signaling pathway, its core components, regulation, and functions, with a focus on its implications for disease and drug development.

The Core ERK5 Signaling Cascade

The ERK5 pathway is a three-tiered kinase cascade, analogous to other MAPK pathways.[3][12] It consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the terminal MAP kinase (MAPK), which is ERK5 itself.

-

MAP3K (MEKK2/MEKK3): The primary upstream activators of the cascade are MEK kinase 2 (MEKK2) and MEK kinase 3 (MEKK3).[3][10][13] These kinases are activated by a diverse array of extracellular stimuli, including growth factors, cytokines, and cellular stress.[10][13] Both MEKK2 and MEKK3 can phosphorylate and activate MEK5, although MEKK2 appears to have a higher binding affinity.[10][13]

-

MAP2K (MEK5): Mitogen-activated protein kinase kinase 5 (MEK5) is the direct and sole known upstream activator of ERK5.[10][14] It is a dual-specificity kinase that phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop.[13][14] The interaction between MEK5 and ERK5 is highly specific; MEK5 does not activate other MAPKs like ERK1/2, and MEK1/2 do not activate ERK5, establishing the MEK5-ERK5 module as a distinct signaling pathway.[12][13]

-

MAPK (ERK5/MAPK7): ERK5 (encoded by the MAPK7 gene) is the terminal kinase of the cascade.[2] Structurally, ERK5 is about twice the size of other MAPKs, featuring a unique C-terminal tail of approximately 400 amino acids in addition to its N-terminal kinase domain.[1][4] This large C-terminal domain contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD), which are crucial for its unique biological functions.[1][12][15]

Activation occurs sequentially: upon stimulation, MEKK2/3 phosphorylates MEK5 on Ser311 and Thr315.[10][13] Activated MEK5 then phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif at residues Thr218/Tyr220 within the ERK5 kinase domain.[4][13][15] This dual phosphorylation fully activates ERK5's kinase activity.[12]

Regulation and Cellular Localization

The regulation of ERK5 activity is a multi-layered process involving not only the upstream kinase cascade but also its unique structural features. In resting cells, ERK5 is predominantly located in the cytoplasm due to an interaction between its N- and C-terminal domains that masks the nuclear localization signal.[4][16]

Upon activation by MEK5, ERK5 undergoes a conformational change that disrupts this intramolecular inhibition, exposing the NLS and promoting its translocation to the nucleus.[16] Once in the nucleus, activated ERK5 can phosphorylate a variety of nuclear substrates. A key regulatory step following kinase activation is the autophosphorylation of multiple residues within its own C-terminal tail.[12][17] This autophosphorylation is believed to be essential for activating its C-terminal transcriptional activation domain (TAD), allowing ERK5 to directly regulate gene expression independently of its kinase activity on other transcription factors.[18]

Downstream Targets and Cellular Functions

Activated ERK5 orchestrates a wide range of cellular responses by phosphorylating a diverse set of substrates, including transcription factors and other kinases.[6][10] This signaling output is critical for processes such as cell proliferation, survival, differentiation, and motility.[2][13]

Key Downstream Substrates:

-

MEF2 Family (MEF2A, -C, -D): The Myocyte Enhancer Factor 2 family of transcription factors are prominent and well-established substrates.[6][10] ERK5-mediated phosphorylation of MEF2 enhances its transcriptional activity, leading to the expression of genes like c-jun, which is vital for cell growth.[10][13] The ERK5-MEF2 axis is crucial for neuronal survival and cardiovascular development.[6][8][9]

-

Other Transcription Factors: ERK5 also targets other key transcription factors, including c-Myc, c-Fos, Fos-related antigen 1 (Fra-1), and members of the Krüppel-like factor (KLF) family (KLF2/4).[10][19] The regulation of these factors links ERK5 to cell cycle progression, apoptosis resistance, and endothelial homeostasis.[5][20]

-

Kinases: ERK5 can phosphorylate and regulate other kinases, such as ribosomal S6 kinase (RSK) and serum/glucocorticoid-regulated kinase (SGK), further amplifying its signaling network.[6][10]

Major Cellular Functions:

-

Cell Proliferation and Cycle Progression: ERK5 promotes cell cycle progression, particularly the G1/S transition, through the induction of regulators like Cyclin D1 and c-Myc and the suppression of inhibitors like p21.[1][10][20]

-

Survival and Anti-Apoptosis: The pathway is a key mediator of cell survival signals.[13] In endothelial cells, it is activated by laminar shear stress to promote resistance to apoptosis.[5] It can also inhibit the function of pro-apoptotic factors like Bad and FoxO3A.[6]

-

Cell Motility and Invasion: Dysregulated ERK5 signaling is strongly associated with increased cell motility and invasion in cancer cells.[10] It achieves this by regulating the expression of matrix metalloproteinases (MMPs) and other proteins involved in extracellular matrix degradation and cell migration.[10][19]

-

Angiogenesis and Cardiovascular Development: Genetic knockout studies have unequivocally demonstrated that ERK5 is essential for cardiovascular development.[8][17] Erk5-null mice exhibit severe defects in blood vessel formation and cardiac development, leading to embryonic lethality.[8] In adults, it plays a critical role in maintaining vascular integrity.[5][17]

Role in Disease: Cancer and Drug Development

While essential for normal physiology, dysregulation of the ERK5 pathway is a significant driver of human disease, most notably cancer. Upregulation of ERK5 expression or activity is frequently observed in various tumor types, including breast, prostate, and lung cancer, and often correlates with advanced stage, metastasis, and poorer patient survival.[10][19]

ERK5 in Cancer Hallmarks:

-

Tumorigenesis and Proliferation: ERK5 signaling drives cancer cell proliferation through the induction of cell cycle regulators.[1][10] For instance, in prostate cancer, active ERK5 enhances proliferation both in vitro and in vivo.[11]

-

Metastasis and Invasion: The pathway is a key mediator of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell dissemination.[10] Inhibition of ERK5 has been shown to suppress the motility and invasive capabilities of cancer cells.[10][21]

-

Drug Resistance: The ERK5 pathway has emerged as a major escape route that allows cancer cells to survive under the stress of targeted therapies.[5] For example, in melanomas with BRAF mutations, inhibition of the primary ERK1/2 pathway can lead to a compensatory activation of the ERK5 pathway, promoting tumor cell survival and driving acquired resistance.[5][22] This makes ERK5 a compelling target for combination therapies.[23]

Pharmacological Inhibition of the ERK5 Pathway

The critical role of ERK5 in cancer has spurred the development of small molecule inhibitors. These inhibitors primarily target the ATP-binding pocket of the ERK5 kinase domain.

| Inhibitor | Target(s) | IC₅₀ (ERK5) | Notes |

| XMD8-92 | ERK5, BRD4 | ~80 nM (cell-free) | Widely used tool compound. Also a potent inhibitor of BRD4, which can confound interpretation of results.[23] |

| BIX02188 | MEK5 | 1.5 µM (cell-based) | A MEK5 inhibitor that blocks ERK5 phosphorylation. Less potent than BIX02189.[10] |

| BIX02189 | MEK5 | 59 nM (cell-free) | A more potent MEK5 inhibitor; blocks ERK5 activation without affecting ERK1/2, p38, or JNK.[10][24] |

| AX15836 | ERK5 | ~9 nM (cell-free) | A highly selective ERK5 inhibitor with minimal off-target effects on BRD4.[24] |

Challenges in ERK5 Inhibition:

A significant and confounding phenomenon in ERK5 inhibitor development is paradoxical activation .[25] It has been shown that the binding of some small molecule inhibitors to the ERK5 kinase domain can induce a conformational change that, while blocking kinase activity, paradoxically promotes the nuclear translocation of ERK5 and activates its C-terminal transcriptional functions.[24][25] This highlights the complexity of targeting a dual-function protein and underscores the need for careful characterization of inhibitor effects beyond simple kinase activity assays.

Key Experimental Protocols

Studying the ERK5 pathway requires a combination of molecular and cellular biology techniques to assess protein activation, gene expression, and cellular phenotypes.

A. Western Blotting for ERK5 Phosphorylation

This is the most common method to assess the activation state of the ERK5 cascade. It involves using antibodies specific to the phosphorylated forms of MEK5 and ERK5 (p-ERK5 at Thr218/Tyr220).

Methodology:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading.

-

Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane using a solution like 5% bovine serum albumin (BSA) or non-fat milk.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK5, total-ERK5). This is typically done overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative level of activation.

B. Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of ERK5 target genes (e.g., c-FOS, KLF2, MMP9) to assess the downstream transcriptional activity of the pathway.[21][26]

Methodology:

-

RNA Extraction: Isolate total RNA from experimental samples using a commercial kit or a Trizol-based method.

-

RNA Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform the polymerase chain reaction in real-time using a qPCR machine. The reaction mix includes the cDNA template, primers specific for the gene of interest, and a fluorescent dye (like SYBR Green) that intercalates with double-stranded DNA.

-

Data Analysis: The machine measures the fluorescence increase at each cycle. The cycle threshold (Ct) value is determined for each gene. Relative gene expression is calculated using the delta-delta-Ct (ΔΔCt) method, normalizing the target gene's expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

C. In Vitro Kinase Assay

This assay directly measures the catalytic activity of ERK5 and is essential for screening and characterizing inhibitors.

Methodology:

-

Reaction Setup: In a microplate well, combine recombinant active ERK5 enzyme with a kinase reaction buffer.

-

Inhibitor Addition: Add the test compound (potential inhibitor) at various concentrations.

-

Initiate Reaction: Start the reaction by adding a generic or specific substrate (e.g., Myelin Basic Protein or a MEF2 peptide) and ATP. Often, a radiolabeled ATP ([γ-³²P]ATP) is used.

-

Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Measure Phosphorylation: Separate the phosphorylated substrate from the free radiolabeled ATP, typically by spotting the reaction onto phosphocellulose paper and washing. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured activity against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The MEK5/ERK5 signaling pathway is a fundamentally important cascade with a dual role in health and disease. Its essential functions in cardiovascular development and tissue homeostasis are clear, but its frequent dysregulation in cancer has positioned it as a high-value therapeutic target.[5][10] The development of specific inhibitors has provided powerful tools to probe its function and has shown promise in preclinical cancer models.[10]

However, significant challenges remain. The dual nature of ERK5 as both a kinase and a transcriptional activator, coupled with the phenomenon of paradoxical activation by some inhibitors, complicates therapeutic strategies.[25] Future drug development efforts may need to move beyond simple kinase domain inhibition to explore novel modalities, such as PROTACs (PROteolysis TArgeting Chimeras) to induce ERK5 degradation, or strategies that disrupt specific protein-protein interactions downstream of ERK5.[22] A deeper understanding of the context-dependent functions of ERK5 and the mechanisms that drive its compensatory activation in response to other targeted therapies will be critical to successfully harnessing the therapeutic potential of modulating this complex and vital signaling pathway.

References

- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. The MEK5/ERK5 Pathway in Health and Disease | MDPI [mdpi.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Erk5 null mice display multiple extraembryonic vascular and embryonic cardiovascular defects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Deletion of the Extracellular Signal-Regulated Protein Kinase 5 Attenuates Hypertrophic Response, and Promotes Pressure Overload-Induced Apoptosis in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

The Role of Extracellular Signal-Regulated Kinase 5 (ERK5) in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] While initially less studied than its ERK1/2 counterparts, a growing body of evidence has established the MEK5-ERK5 signaling pathway as a critical mediator of oncogenesis, playing a pivotal role in driving cancer cell proliferation, survival, and metastasis.[2][3] Dysregulation of this pathway is frequently observed in a multitude of cancers, including breast, prostate, lung, and hematological malignancies, often correlating with aggressive phenotypes and poor patient prognosis.[1][2][4] This guide provides an in-depth examination of the ERK5 signaling cascade, its mechanisms for promoting cell proliferation, its pharmacological inhibition, and the experimental protocols used for its study.

The ERK5 Signaling Cascade

The ERK5 pathway is a canonical three-tiered kinase cascade, activated by a range of extracellular stimuli and culminating in the regulation of gene expression.[5] Unlike other MAPK pathways, the MEK5-ERK5 module has unique structural and functional characteristics, including a large C-terminal domain on ERK5 that confers transcriptional activation capabilities.[4][6]

Upstream Activation

The cascade is initiated by various stimuli, including growth factors (EGF, VEGF, PDGF), cytokines (IL-6), and cellular stress (osmotic, oxidative).[2][4] These signals are transduced through upstream MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[7] Other activators such as RAS, SRC, and AKT have also been reported to trigger the pathway.[4][7] MEKK2/3 phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5), which is the only known direct upstream activator of ERK5.[2][8]

Core Pathway and Nuclear Translocation

Activated MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop.[4][9] This activation induces a conformational change and triggers ERK5 autophosphorylation at its C-terminal tail.[9] In its inactive state, ERK5 resides in the cytosol complexed with the Hsp90-Cdc37 chaperone machinery.[6] Upon activation, ERK5 dissociates from this complex, exposing a nuclear localization signal (NLS) and facilitating its translocation to the nucleus.[6][7]

Downstream Effectors

Once in the nucleus, ERK5 regulates cellular processes through two primary mechanisms:

-

Direct Substrate Phosphorylation: ERK5 phosphorylates a variety of downstream targets, including other kinases like RSK and SGK.[2][7]

-

Transcriptional Regulation: Leveraging its unique C-terminal transactivation domain (TAD), ERK5 can directly activate transcription factors.[6] Key substrates include members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, c-Fos, Activator Protein 1 (AP-1), and Nuclear Factor kappa-B (NF-κB).[4][10]

The table below summarizes the key components of the ERK5 signaling pathway.

| Component | Function/Role | Key References |

| Upstream Stimuli | Growth Factors (EGF, FGF, PDGF), Cytokines (IL-6), Cellular Stress | [2][4] |

| MAP3K | MEKK2, MEKK3 | [2][7] |

| MAP2K | MEK5 (specific activator of ERK5) | [2] |

| MAPK | ERK5 (BMK1/MAPK7) | [1] |

| Downstream Substrates | Transcription Factors: MEF2, c-Myc, NF-κB, AP-1, c-Fos, PML | [4][10] |

| Kinases: RSK, SGK | [2][7] |

// Connections "Growth Factors\n(EGF, VEGF, PDGF)" -> MEKK2_3; "Stress & Cytokines\n(IL-6)" -> MEKK2_3; MEKK2_3 -> MEK5; MEK5 -> ERK5_cyto [label=" P"]; ERK5_cyto -> ERK5_active; ERK5_active -> ERK5_nuc [label="Translocation"]; ERK5_nuc -> TFs [label="Activates"]; TFs -> Genes; Genes -> Proliferation; ERK5_nuc -> PML [label="Inhibits", color="#EA4335", arrowhead=tee];

} Caption: The canonical MEK5-ERK5 signaling cascade.

Role of ERK5 in Driving Cancer Cell Proliferation

ERK5 signaling promotes cell proliferation primarily by regulating the cell cycle and inhibiting tumor suppressor proteins.[11] Its activity is crucial for overcoming cell cycle checkpoints, thereby enabling uncontrolled division.

Regulation of Cell Cycle Progression

ERK5 is implicated in multiple phases of the cell cycle:

-

G1/S Transition: ERK5 activation is essential for the transition from the G1 to the S phase.[11] It achieves this by promoting the expression of key cell cycle regulators like Cyclin D1 and c-Myc.[2][11] Concurrently, ERK5 can suppress the activity of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, further lowering the barrier for S-phase entry.[7][11] For instance, ERK5 can phosphorylate and inhibit the tumor suppressor promyelocytic leukemia protein (PML), which would otherwise activate p21.[2][6]

-

G2/M Transition: The pathway also regulates entry into mitosis.[4] ERK5-dependent activation of NF-κB leads to the upregulation of genes required for the G2/M transition, including cyclins B1 and B2.[4][11]

ERK5 in Specific Malignancies

Elevated ERK5 expression or activity is a common feature in many cancers and is linked to proliferation.

-

Breast Cancer: In HER2-positive breast cancer, high ERK5 levels correlate with worse disease-free survival.[2][12] ERK5 is often constitutively active in these cells and contributes to resistance against anti-HER2 therapies like trastuzumab and lapatinib.[2][12]

-

Prostate Cancer: Overexpression of ERK5 or its upstream activator MEK5 enhances the proliferation index of prostate cancer cells.[4][6] High ERK5 expression is associated with high-grade tumors and the development of metastases.[1][13]

-

Lung Cancer: Inhibition of MEK5/ERK5 signaling has been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells.[4][9]

-

Leukemia: The ERK5 pathway is involved in the survival and proliferation of chronic myeloid leukemia (CML) and T-cell leukemia cells.[1][2]

Pharmacological Inhibition and Therapeutic Potential

The critical role of ERK5 in driving proliferation has made it an attractive target for cancer therapy.[14] Several small-molecule inhibitors have been developed to target either ERK5 or its upstream kinase MEK5.

| Inhibitor | Target(s) | Reported Effect on Proliferation in Cancer Cell Lines | Reference |

| XMD8-92 | ERK5 | Decreased proliferation and delayed cell cycle progression in various cancer types; reduced tumor volume in xenograft models. | [2] |

| BIX02189 | MEK5 | Resulted in a drastic reduction of cell migration in lung cancer cells. | [4] |

| TG02 | Multi-kinase (including ERK5) | Shown to be an efficacious anti-tumor agent in multiple myeloma and breast cancer settings. | [2] |

| JWG-045 | ERK5 | Reduced RB phosphorylation and enhanced the antiproliferative activity of lapatinib in resistant HER2+ breast cancer cells. | [12] |

| AX15836 | ERK5 | Caused a reduction in the level of phospho-RB in HER2+ breast cancer cells. | [12] |

Note: The anti-proliferative effects of some inhibitors have been debated, with some studies suggesting that ERK5 kinase activity may be dispensable for the proliferation of certain cancer cells, or that off-target effects (e.g., on BRD4 for XMD8-92) contribute to the observed outcomes.[9][15]

Key Experimental Protocols

Investigating the role of ERK5 in cancer cell proliferation involves a combination of techniques to measure pathway activity, protein expression, and cellular phenotypes.

Western Blotting for ERK5 Activation

This protocol is used to detect total and phosphorylated (active) ERK5 levels, confirming pathway inhibition.

-

Cell Lysis: Treat cultured cancer cells with the ERK5 inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a DC protein assay or similar method.[12]

-

SDS-PAGE: Resolve 25-30 µg of protein extract on an 8-10% SDS-polyacrylamide gel. Activated, phosphorylated ERK5 often migrates more slowly than the inactive form.[16]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST).[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA/TBST.[17]

-

Anti-phospho-ERK5 (Thr218/Tyr220): To detect the active form.

-

Anti-total-ERK5: To detect the total protein level.

-

Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[18]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the ERK5 inhibitor and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of proliferation inhibition.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of ERK5 and its inhibition by a compound.

-

Reaction Setup: In a microplate, combine a reaction buffer, a source of purified active ERK5 enzyme, a specific substrate (e.g., Myelin Basic Protein, MBP), and the test inhibitor at various concentrations.

-